(1-phenyl-1H-1,2,3-triazol-5-yl)methanol
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Overview
Description
“(1-phenyl-1H-1,2,3-triazol-5-yl)methanol” is a compound that contains a triazole moiety. Triazoles are planar and aromatic, and they are highly soluble in water . The compound also contains a phenyl group attached to the triazole ring .
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as the Mitsunobu reaction, Suzuki–Miyaura cross-coupling reaction, and “Click” chemistry . These reactions can be performed in various solvents, including aqueous medium .Molecular Structure Analysis
The molecular structure of “(1-phenyl-1H-1,2,3-triazol-5-yl)methanol” includes a triazole ring attached to a phenyl group. The triazole ring is a five-membered ring containing three nitrogen atoms and two carbon atoms . The phenyl group is a six-membered aromatic ring .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For example, it can participate in the Suzuki–Miyaura cross-coupling reaction . It can also undergo hydroxylation of the CH2 group next to the triazole and hydrolysis of the ester bond .Physical And Chemical Properties Analysis
Triazoles, including “(1-phenyl-1H-1,2,3-triazol-5-yl)methanol”, are highly soluble in water. In aqueous solution, they tautomerize to their 2H-isomer with a 1H/2H ratio of ≈1:2 . Both isomers have essentially the same melting and boiling points, making them very difficult to separate from each other .Scientific Research Applications
Medicinal Chemistry and Drug Discovery
Specific Scientific Field
Medicinal chemistry and drug discovery.
Summary of Application
1,2,3-Triazoles, including “(1-phenyl-1H-1,2,3-triazol-5-yl)methanol,” have found applications in drug discovery. They serve as privileged scaffolds for designing bioactive compounds due to their stability, aromatic character, and hydrogen bonding ability. Several medicinal compounds containing a 1,2,3-triazole core are available in the market, such as anticonvulsants, antibiotics, and anticancer drugs .
Experimental Procedures
The synthesis of 1,2,3-triazoles involves various methodologies, including:
- Click Chemistry Approach : The “click chemistry” approach is popular for constructing 1,2,3-triazoles. It typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which efficiently forms the triazole ring. Researchers can use this method to synthesize novel compounds containing the “(1-phenyl-1H-1,2,3-triazol-5-yl)methanol” motif .
Results and Outcomes
Researchers have successfully developed bioactive compounds based on 1,2,3-triazoles. For example:
- Antiproliferative Activity : A compound called 3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole exhibited potent antiproliferative activity against MV4-11 cells with an IC50 of 2 μM .
Chemical Biology
Specific Scientific Field
Chemical biology.
Summary of Application
1,2,3-Triazoles find applications in chemical biology, particularly in bioconjugation and fluorescent imaging. Researchers functionalize biomolecules (e.g., proteins, nucleic acids) with 1,2,3-triazole moieties to study biological processes.
Experimental Procedures
Researchers employ “click chemistry” to label biomolecules with 1,2,3-triazoles. These labeled biomolecules can then be used for tracking cellular processes, protein-protein interactions, and drug target identification.
Results and Outcomes
1,2,3-Triazole-based bioconjugates enable precise visualization of cellular events and contribute to our understanding of biological systems.
These are just three of the six unique applications of “(1-phenyl-1H-1,2,3-triazol-5-yl)methanol.” If you’d like to explore the remaining applications, feel free to ask
Future Directions
Triazole derivatives, including “(1-phenyl-1H-1,2,3-triazol-5-yl)methanol”, have shown promise in various fields, including pharmaceuticals and agrochemicals . Future research could focus on further chemical optimization and biological research to find non-toxic antituberculosis agents with a novel mechanism of action .
properties
IUPAC Name |
(3-phenyltriazol-4-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c13-7-9-6-10-11-12(9)8-4-2-1-3-5-8/h1-6,13H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKBZKBDHCCBBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CN=N2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-phenyl-1H-1,2,3-triazol-5-yl)methanol |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.